Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
Description
Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyridazine ring fused with a pyridine ring, creating a complex molecular framework that can participate in various chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-13-6-7-18(9-12(13)8-16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKWZMWTHIAXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate reagents. One method includes the reaction of this intermediate with pyridyl carboxamidines under controlled conditions to form the desired pyridazine derivative . The reaction conditions often involve the use of trifluoromethanesulfonic anhydride and secondary amines to facilitate the formation of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Reaction Conditions
The reactions often require specific conditions such as controlled temperature and solvent choice to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Chemistry
In organic chemistry, Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic transformations.
Table: Common Reactions Involving this compound
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Hydroxylated derivatives |
| Reduction | Alteration of oxidation states | More saturated compounds |
| Substitution | Replacement of functional groups | Diverse derivatives |
Biology
This compound may exhibit significant biological activity , making it a candidate for studies related to enzyme inhibition and receptor binding. Preliminary studies suggest its potential in:
- Antimicrobial Activity : Research indicates that derivatives of this compound can demonstrate good antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of derivatives related to this compound. Compounds showed minimum inhibitory concentration (MIC) values ranging from , outperforming traditional antibiotics like cefotaxime in certain cases .
Industrial Applications
In industry, this compound can be utilized for developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for creating specialized materials with tailored characteristics.
Mechanism of Action
The mechanism of action of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- 3-Oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
Uniqueness
Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is unique due to its specific structural features, such as the fused pyridazine and pyridine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 2375273-69-9 |
This compound features a complex structure that includes a pyridazine ring fused with a pyridine ring, which is known to facilitate various biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, benzyl derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. Such inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Analgesic Properties
The compound has also been studied for its analgesic effects. Pyridazine derivatives often exhibit dual inhibition of COX and LOX pathways, leading to pain relief without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for developing new analgesics .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes such as COX and LOX, inhibiting their activity and thus modulating inflammatory responses.
- Receptor Modulation : It may interact with specific receptors involved in pain signaling pathways, leading to analgesic effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In vitro studies demonstrated that benzyl derivatives inhibited IL-β production in stimulated HL-60 cells. This suggests potential applications in treating conditions characterized by excessive inflammation .
- Animal models have shown that the compound significantly reduces edema in rat paw models when administered at specific dosages. This indicates its potential use as an anti-inflammatory agent in clinical settings .
Q & A
Q. What synthetic strategies are recommended for achieving high-yield synthesis of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate?
Methodological Answer: A one-pot multi-step reaction strategy, as demonstrated for structurally analogous tetrahydroimidazo[1,2-a]pyridine derivatives, is recommended. Key steps include:
- Cyclization Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) or Brønsted acids to accelerate ring closure .
- Purification : Utilize column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to assign hydrogen environments (e.g., benzyl protons at δ ~4.5–5.0 ppm) and carbonyl carbons (δ ~165–175 ppm). Compare shifts to tetrahydroimidazo[1,2-a]pyridine analogs for validation .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within 5 ppm error). For example, a related compound showed a 0.0162 Da deviation between theoretical and experimental HRMS .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
Q. What are the best practices for assessing purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify purity (>98% target) .
- Melting Point Analysis : Compare observed melting range (e.g., 215–225°C) to literature values for consistency .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the benzyl group and the pyridazine core .
- Deuterium Exchange : Identify labile protons (e.g., NH groups) by comparing spectra in D₂O vs. DMSO .
- Dynamic Effects : Consider restricted rotation in hindered environments (e.g., diastereotopic benzyl protons) to explain split signals .
Q. How can computational chemistry predict reactivity in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps. For example, the electron-deficient pyridazine ring may favor nucleophilic attack at the 3-position .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. A small gap (~4 eV) suggests higher reactivity .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict regioselectivity in polar vs. nonpolar solvents .
Q. What methodologies optimize regioselectivity in pyridazine ring cyclization?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products. For example, a 60% yield improvement was observed at 4°C for a related pyridazine derivative .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety direct cyclization to the meta position .
- Catalytic Additives : Use Pd(OAc)₂ to enhance regioselectivity via transition-state stabilization .
Q. How do electronic effects influence the stability of the tetrahydropyrido[3,4-d]pyridazine core?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase ring strain, reducing thermal stability (e.g., decomposition above 200°C) .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance resonance stabilization, improving solubility in aprotic solvents .
- pH-Dependent Stability : Under acidic conditions (pH < 3), the pyridazine ring may undergo hydrolysis, necessitating neutral buffer systems during storage .
Data Contradiction Analysis
Q. How to address discrepancies between elemental analysis and HRMS data?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., unreacted starting materials) that skew elemental analysis .
- Isotopic Pattern Validation : Compare HRMS isotopic distributions (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) to theoretical patterns .
- Hydration Effects : Account for hydrate formation (e.g., hemihydrate in HRMS vs. anhydrous elemental analysis) by drying samples at 100°C under vacuum .
Q. What experimental designs mitigate oxidative degradation during storage?
Methodological Answer:
- Inert Atmosphere Storage : Use argon-purged vials to prevent oxidation of the tetrahydropyrido ring .
- Stabilizing Buffers : Dissolve the compound in pH 6.5 ammonium acetate buffer to reduce keto-enol tautomerism .
- Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., DMSO) that accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
